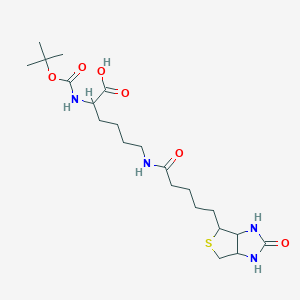

Boc-Lys(biotinyl)-OH

Description

Boc-Lys(biotinyl)-OH is a protected lysine derivative featuring a tert-butyloxycarbonyl (Boc) group on the α-amino group and a biotinyl moiety on the ε-amino side chain. This compound is pivotal in peptide synthesis for introducing biotin tags, enabling applications in affinity purification, diagnostic assays, and targeted drug delivery due to biotin's strong interaction with streptavidin . The Boc group offers acid-labile protection, allowing selective deprotection during solid-phase synthesis while retaining the biotinyl group intact .

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N4O6S/c1-21(2,3)31-20(30)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(29)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,30)(H,27,28)(H2,23,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQNFOCBPUXJCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Boc-Lys(biotinyl)-OH implique généralement la protection du groupe amino de la lysine avec un groupe tert-butoxycarbonyl (Boc), suivie de la biotinylation de la chaîne latérale de la lysine. La voie de synthèse générale est la suivante :

Protection de la lysine : La lysine est mise en réaction avec du dicarbonate de di-tert-butyle (Boc2O) en présence d'une base telle que la triéthylamine afin de protéger le groupe amino.

Biotinylation : La lysine protégée est ensuite mise en réaction avec de l'ester N-hydroxysuccinimide de biotine (biotine-NHS) en présence d'une base afin de fixer la partie biotine à la chaîne latérale de la lysine.

Méthodes de production industrielle

La production industrielle de Boc-Lys(biotinyl)-OH suit des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend :

Protection à grande échelle : En utilisant des réacteurs industriels, la lysine est protégée par Boc2O.

Biotinylation : La lysine protégée est ensuite biotinylée à l'aide de biotine-NHS dans des réacteurs à grande échelle.

Purification : Le produit final est purifié à l'aide de techniques telles que la cristallisation ou la chromatographie afin d'assurer une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions

Boc-Lys(biotinyl)-OH peut subir diverses réactions chimiques, notamment :

Déprotection : Le groupe Boc peut être éliminé en milieu acide, par exemple par traitement avec de l'acide trifluoroacétique (TFA).

Biotinylation : La partie biotine peut être modifiée davantage ou utilisée dans des interactions biotine-avidine.

Couplage peptidique : Le résidu lysine peut être incorporé dans des peptides à l'aide de réactifs de couplage peptidique standard.

Réactifs et conditions courants

Déprotection : L'acide trifluoroacétique (TFA) est couramment utilisé pour éliminer le groupe Boc.

Biotinylation : La biotine-NHS et une base telle que la triéthylamine sont utilisées pour la biotinylation.

Couplage peptidique : Des réactifs tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) sont utilisés pour le couplage peptidique.

Principaux produits formés

Lysine déprotégée : L'élimination du groupe Boc donne de la lysine libre avec une chaîne latérale biotinylée.

Peptides biotinylés : L'incorporation dans des peptides donne des peptides biotinylés.

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action de Boc-Lys(biotinyl)-OH implique l'interaction biotine-avidine. La biotine a une forte affinité pour l'avidine et la streptavidine, ce qui permet une liaison forte et spécifique. Cette interaction est utilisée dans divers tests biochimiques pour détecter et purifier les molécules biotinylées. Le résidu lysine peut également participer à la liaison peptidique, ce qui permet son incorporation dans les protéines et les peptides.

Mécanisme D'action

The mechanism of action of Boc-Lys(biotinyl)-OH involves the biotin-avidin interaction. Biotin has a high affinity for avidin and streptavidin, allowing for strong and specific binding. This interaction is used in various biochemical assays to detect and purify biotinylated molecules. The lysine residue can also participate in peptide bonding, allowing for incorporation into proteins and peptides.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Physical and Solubility Properties

Activité Biologique

Boc-Lys(biotinyl)-OH, also known as N-alpha-t-Butyloxycarbonyl-N-epsilon-(biotin)-L-lysine, is a biotinylated derivative of lysine that plays a significant role in biochemical research and biotechnology. This compound combines the protective Boc group with a biotin moiety, which is crucial for its biological activity and applications.

Chemical Structure and Properties

- Molecular Formula : C_{22}H_{38}N_{4}O_{4}S

- Molecular Weight : 472.61 g/mol

- Functional Groups : The compound features a lysine backbone with a biotin attached to the epsilon amino group, allowing for specific interactions with avidin or streptavidin proteins.

Biotin acts as a cofactor for several carboxylase enzymes involved in critical metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism. The presence of the biotin moiety in Boc-Lys(biotinyl)-OH enhances its utility in biological assays and protein labeling due to its strong affinity for avidin and streptavidin, which are widely used in various biochemical applications.

Biological Applications

Boc-Lys(biotinyl)-OH has diverse applications in:

- Bioconjugation : Used for labeling proteins or peptides with biotin, facilitating their purification and detection.

- Assay Development : Enhances sensitivity in assays by providing a stable biotinylated component that can be easily detected.

- Surface Chemistry : Employed in the creation of biotinylated surfaces for studying protein interactions and enzyme activities.

Binding Studies

Studies have shown that Boc-Lys(biotinyl)-OH interacts effectively with avidin and streptavidin. The binding kinetics and specificity can vary based on factors such as pH and ionic strength. For example, surface plasmon resonance (SPR) studies indicate that the orientation of streptavidin on biotinylated surfaces can significantly influence enzyme activity when used in enzyme-linked assays .

Case Studies

-

Surface-Bound Enzyme Activity :

A study investigated the biological activity of enzymes immobilized on biotin-streptavidin surfaces. It was found that the enzyme's activity could be modulated by controlling the density of streptavidin on the surface. This highlights the importance of Boc-Lys(biotinyl)-OH in creating functionalized surfaces for enzyme applications . -

Protein Purification :

Boc-Lys(biotinyl)-OH has been utilized in protocols for purifying recombinant proteins through affinity chromatography. The high affinity between biotin and streptavidin allows for efficient isolation of target proteins from complex mixtures.

Comparative Analysis

| Compound Name | Structure/Function | Unique Features |

|---|---|---|

| Boc-Lys-OH | Unmodified lysine with Boc protection | Lacks biotin functionality |

| Biotin-Lysine | Biotin attached directly to lysine | More reactive without protection |

| Boc-D-Lys(2-Cl-Z)-OH | Chlorinated derivative of D-lysine | Potentially different reactivity |

| N3-D-Lys(Boc)-OH | Azide-modified D-lysine | Useful in click chemistry applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.